molecular formula C19H32N2O B11984682 N-dodecyl-N'-phenylurea

N-dodecyl-N'-phenylurea

Cat. No.: B11984682
M. Wt: 304.5 g/mol
InChI Key: MJNSDXVQSIPSQE-UHFFFAOYSA-N
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Description

N-dodecyl-N’-phenylurea is an organic compound with the molecular formula C19H32N2O It is a member of the urea family, characterized by the presence of a long dodecyl chain and a phenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-dodecyl-N’-phenylurea can be synthesized through the nucleophilic addition of dodecylamine to phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and usually completes within a few hours .

Industrial Production Methods

In an industrial setting, the synthesis of N-dodecyl-N’-phenylurea can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as potassium isocyanate can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-N’-phenylurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Surfactant Properties

Overview : N-dodecyl-N'-phenylurea exhibits excellent surfactant properties due to its amphiphilic nature, making it suitable for use in detergents and emulsifiers.

  • Mechanism : The hydrophobic dodecyl chain interacts with oils and fats, while the hydrophilic phenylurea group interacts with water, allowing for the effective solubilization of lipophilic substances.
  • Applications :
    • Detergents : Used in formulating cleaning products due to its ability to lower surface tension.
    • Emulsifiers : Facilitates the mixing of oil and water phases in cosmetic and food formulations.

Antimicrobial Activity

Overview : Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

  • Case Study : In vitro studies demonstrated that this compound disrupts microbial cell membranes, leading to cell lysis. For instance, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Potential Applications :
    • Biocides : Could be incorporated into coatings or materials to prevent microbial growth.
    • Pharmaceuticals : Potential use as an antimicrobial agent in drug formulations.

Drug Delivery Systems

Overview : The ability of this compound to interact with biological membranes suggests its potential in drug delivery applications.

  • Mechanism : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.
  • Applications :
    • Nanocarriers : Development of nanoparticles for targeted drug delivery.
    • Formulation Enhancer : Improves the delivery efficiency of therapeutic agents through biological barriers.

Materials Science

Overview : this compound has been explored for its role in materials science, particularly in the development of functional materials.

  • Applications :
    • Polymer Additive : Used to modify the properties of polymers, enhancing their performance in various applications.
    • Hydrogels : Its ability to form supramolecular structures can be utilized in creating hydrogels for biomedical applications.

Comparative Analysis Table

Property/ApplicationThis compoundOther Urea Derivatives
Surfactant EfficacyHighVariable
Antimicrobial ActivityEffectiveLimited
Drug Delivery PotentialHighModerate
Material ModificationEffectiveLimited

Mechanism of Action

The mechanism of action of N-dodecyl-N’-phenylurea involves its interaction with cellular membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular functions. Additionally, the phenyl group can interact with aromatic amino acids in proteins, altering their structure and activity .

Comparison with Similar Compounds

Similar Compounds

    N-benzoyl-N’-phenylurea: Similar structure but with a benzoyl group instead of a dodecyl chain.

    N-cyclohexyl-N’-phenylurea: Contains a cyclohexyl group instead of a dodecyl chain.

    N-octyl-N’-phenylurea: Features an octyl chain instead of a dodecyl chain.

Uniqueness

N-dodecyl-N’-phenylurea is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surfactant properties and membrane interactions .

Properties

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

1-dodecyl-3-phenylurea

InChI

InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22)

InChI Key

MJNSDXVQSIPSQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

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